molecular formula C5H11NO2 B8258219 (3R,4R)-4-Methoxytetrahydrofuran-3-amine

(3R,4R)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B8258219
M. Wt: 117.15 g/mol
InChI Key: NMZQNYFRBOGYLM-UHNVWZDZSA-N
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Description

(3R,4R)-4-Methoxytetrahydrofuran-3-amine is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydrofuran ring with a methoxy group and an amine group, makes it an interesting subject for research and application in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistryThe reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methoxytetrahydrofuran-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

(3R,4R)-4-Methoxytetrahydrofuran-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Methoxytetrahydrofuran-3-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy group provides different reactivity compared to hydroxyl or methyl groups, making it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

(3R,4R)-4-methoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQNYFRBOGYLM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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